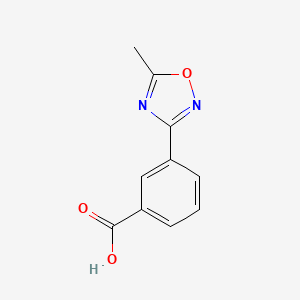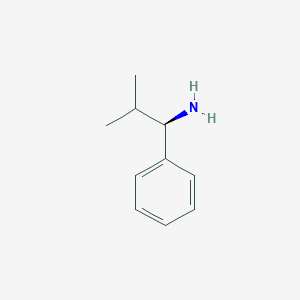
Acide 2-(4-chlorophényl)thiazole-5-carboxylique
Vue d'ensemble
Description
2-(4-Chlorophenyl)thiazole-5-carboxylic acid (2-CPCA) is a compound that has been widely studied due to its potential applications in various scientific research areas. It is a small molecule with a molecular weight of 208.6 g/mol and a melting point of 216-218 °C. 2-CPCA has been found to be a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This makes 2-CPCA a promising compound for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, 2-CPCA has been shown to have neuroprotective and anti-cancer properties.
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole, y compris l'acide 2-(4-chlorophényl)thiazole-5-carboxylique, ont été trouvés pour présenter des propriétés antioxydantes . Ces composés peuvent neutraliser les radicaux libres, qui sont nocifs pour les systèmes biologiques et contribuent au vieillissement et aux maladies.
Activités analgésiques et anti-inflammatoires
Certains dérivés du thiazole ont montré des activités analgésiques et anti-inflammatoires significatives . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments contre la douleur et l'inflammation .
Activités antimicrobiennes et antifongiques
Les dérivés du thiazole ont été trouvés pour posséder des propriétés antimicrobiennes et antifongiques . Par exemple, ils ont démontré une activité antifongique puissante contre Candida albicans et Candida glabrata .
Activité antivirale
Les composés thiazoliques ont également été étudiés pour leurs propriétés antivirales . Cela ouvre des possibilités pour le développement de nouveaux médicaments antiviraux.
Activité diurétique
Certains dérivés du thiazole ont été trouvés pour présenter une activité diurétique . Cela suggère des applications potentielles dans le traitement de conditions comme l'hypertension et l'œdème.
Activité neuroprotectrice
Les dérivés du thiazole ont montré des effets neuroprotecteurs . Cela suggère qu'ils pourraient être utilisés dans le traitement des maladies neurodégénératives.
Activité antitumorale ou cytotoxique
Les composés thiazoliques ont été trouvés pour avoir des activités antitumorales et cytotoxiques . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anticancéreux.
Activité anticonvulsivante
Les dérivés du thiazole ont été trouvés pour présenter une activité anticonvulsivante . Cela suggère des applications potentielles dans le traitement de conditions comme l'épilepsie.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and dna . For instance, some thiazole derivatives have been reported to interact with topoisomerase II, a crucial enzyme involved in DNA replication .
Mode of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its biological targets.
Biochemical Pathways
For example, some thiazole derivatives have been found to cause DNA double-strand breaks by interacting with topoisomerase II, leading to cell death .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Action Environment
For instance, thiazole is a clear pale yellow liquid with a boiling point of 116–118°C .
Analyse Biochimique
Biochemical Properties
2-(4-Chlorophenyl)thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, thereby reducing the production of uric acid . Additionally, this compound can bind to certain receptors, modulating their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the expression of genes related to these pathways, the compound can alter cellular metabolism and function. For example, it can inhibit the NF-κB pathway, leading to reduced inflammation and apoptosis in certain cell types .
Molecular Mechanism
At the molecular level, 2-(4-Chlorophenyl)thiazole-5-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .
Metabolic Pathways
2-(4-Chlorophenyl)thiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can affect metabolic flux and the levels of various metabolites. Additionally, the compound can modulate the activity of enzymes involved in oxidative stress, thereby impacting cellular redox balance .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRNLQBUDMCWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445102 | |
| Record name | 2-(4-Chlorophenyl)thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205692-14-4 | |
| Record name | 2-(4-Chlorophenyl)thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


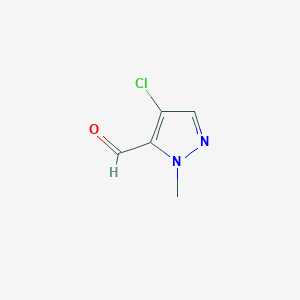
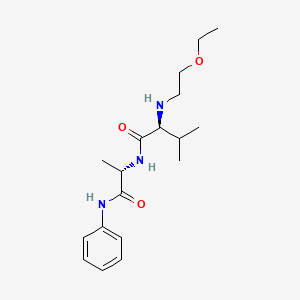

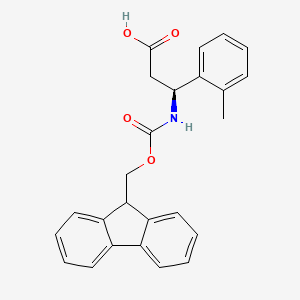


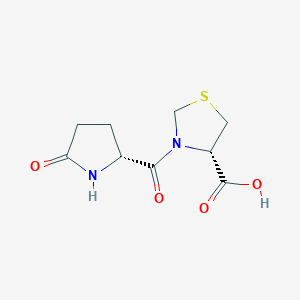
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate](/img/structure/B1353394.png)

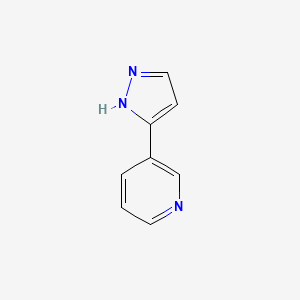
![methyl (2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate](/img/structure/B1353412.png)

